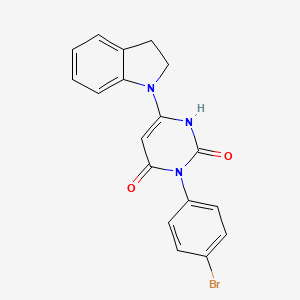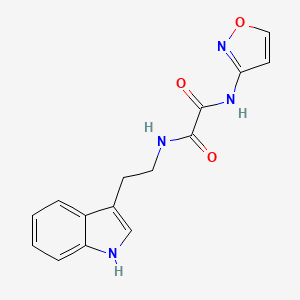![molecular formula C19H28N4O3S2 B2963025 4-[4-ethyl-5-(isopropylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-[(4-methoxyphenyl)sulfonyl]piperidine CAS No. 672950-65-1](/img/structure/B2963025.png)
4-[4-ethyl-5-(isopropylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-[(4-methoxyphenyl)sulfonyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-ethyl-5-(isopropylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-[(4-methoxyphenyl)sulfonyl]piperidine is a synthetic organic compound characterized by a complex structure involving a triazole ring, a sulfonyl group, and a piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-ethyl-5-(isopropylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-[(4-methoxyphenyl)sulfonyl]piperidine generally involves multiple steps:
Formation of the triazole ring: : This involves the cyclization of appropriate precursors under acidic or basic conditions.
Combination with the piperidine ring: : This step involves nucleophilic substitution or coupling reactions to combine the triazole intermediate with a piperidine derivative.
Industrial Production Methods: On an industrial scale, the synthesis would typically employ optimized conditions for each step, including the use of catalysts and controlling temperature and pressure to maximize yield and purity while minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions it Undergoes
Oxidation: : The sulfur atom in the isopropylsulfanyl group can undergo oxidation to form sulfoxide or sulfone derivatives.
Reduction: : Reduction reactions can target the sulfonyl group to produce thiol derivatives.
Substitution: : The triazole ring and piperidine can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions Used in These Reactions
Oxidation: : Hydrogen peroxide, mCPBA (meta-Chloroperoxybenzoic acid)
Reduction: : Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Substitution: : Halogens, nucleophiles like amines or thiols
Major Products Formed
Oxidation: : Sulfoxides, sulfones
Reduction: : Thiols, sulfides
Substitution: : Various substituted derivatives depending on the reagent used
Applications De Recherche Scientifique
The compound finds applications in multiple domains:
Chemistry: : Used as an intermediate in organic synthesis, especially in creating complex molecules.
Biology: : May serve as a probe in studying enzymatic reactions or cellular processes involving triazole and piperidine-containing molecules.
Medicine: : Potential pharmaceutical applications due to its structural resemblance to bioactive molecules.
Industry: : Utilized in the development of new materials or as a catalyst in specific reactions.
Mécanisme D'action
The compound’s mechanism of action largely depends on its interaction with molecular targets in biological systems:
Molecular Targets and Pathways: : Triazole and piperidine moieties may interact with enzymes or receptors, modulating their activity. The sulfonyl group can form hydrogen bonds or ionic interactions, influencing biological activity.
Biological Activity: : These interactions can lead to effects such as inhibition of enzymatic activity or modulation of receptor functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]piperidine
1-[(4-methoxyphenyl)sulfonyl]piperidine
4-ethyl-5-(isopropylsulfanyl)-4H-1,2,4-triazole
Uniqueness: The uniqueness of 4-[4-ethyl-5-(isopropylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-[(4-methoxyphenyl)sulfonyl]piperidine lies in its combined structural features: a triazole ring with an isopropylsulfanyl group, a piperidine ring, and a methoxyphenyl sulfonyl moiety. This combination provides a distinctive profile in terms of chemical reactivity and potential biological activity.
This compound stands out for its versatility in chemical reactions and its broad range of applications, making it a compound of significant interest in various fields.
Propriétés
IUPAC Name |
4-(4-ethyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)-1-(4-methoxyphenyl)sulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O3S2/c1-5-23-18(20-21-19(23)27-14(2)3)15-10-12-22(13-11-15)28(24,25)17-8-6-16(26-4)7-9-17/h6-9,14-15H,5,10-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBUDFPHGLHRBOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SC(C)C)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3,4-dimethoxybenzyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7(6H)-carboxamide](/img/structure/B2962946.png)
![2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B2962947.png)
![(2,4-dimethylphenyl)[4-(4-ethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2962948.png)
![N-(2-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]formamido}ethyl)-2-phenoxyacetamide](/img/structure/B2962951.png)

![2-[Methylsulfanyl(piperidin-1-yl)methylidene]propanedinitrile](/img/structure/B2962953.png)


![3-[(3-Methoxyphenoxy)methyl]benzoic acid](/img/structure/B2962958.png)
![1-([1,1'-Biphenyl]-3-ylsulfonyl)-4-(phenylsulfonyl)piperidine](/img/structure/B2962959.png)

![(E)-N-(benzo[d][1,3]dioxol-5-yl)-3-(5-(3-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide](/img/structure/B2962963.png)
![4-(4-chlorobenzyl)-5-[1-(ethylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2962964.png)

